molecular formula C15H18N2O2 B2420810 1-(Pyridin-2-ylamino)-3-(o-tolyloxy)propan-2-ol CAS No. 2610-88-0

1-(Pyridin-2-ylamino)-3-(o-tolyloxy)propan-2-ol

Cat. No. B2420810
CAS RN: 2610-88-0
M. Wt: 258.321
InChI Key: TUXVQSXWCMVOFU-UHFFFAOYSA-N
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Description

1-(Pyridin-2-ylamino)-3-(o-tolyloxy)propan-2-ol, also known as PAP-O-Tol, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a selective β2-adrenergic receptor agonist and has been studied for its ability to enhance athletic performance, treat asthma, and improve cognitive function.

Scientific Research Applications

Organocatalysis and Asymmetric Synthesis

1-(Pyridin-2-ylamino)-3-(o-tolyloxy)propan-2-ol and its derivatives have been explored as organocatalysts in asymmetric synthesis. The compounds have demonstrated effectiveness in catalyzing asymmetric Michael addition reactions, providing good to high yields and excellent enantioselectivities. These reactions are crucial for the construction of chiral molecules, highlighting the potential of these compounds in facilitating enantioselective synthesis (Cui Yan-fang, 2008).

Microwave-Assisted Organic Synthesis

A microwave-assisted, catalyst-free procedure for the synthesis of 1,3-diphenyl-3-(pyridin-2-ylamino)propan-1-one derivatives via Michael addition of 2-aminopyridine to chalcones has been reported. This method is characterized by short reaction times, high yields, and clean work-up, indicating the utility of 1-(Pyridin-2-ylamino)-3-(o-tolyloxy)propan-2-ol derivatives in simplifying and improving the efficiency of organic synthesis protocols (Bing Zhao et al., 2015).

Coordination Chemistry and Catalysis

The compound and its related structures have been utilized in the synthesis of coordination complexes, such as a nonanuclear Ni(II) cluster derived from a pyridyl-alcohol ligand. These complexes have been studied for their magnetic and catalytic properties, particularly in ethylene oligomerization, suggesting their potential applications in catalysis and materials science (Alexandre Massard et al., 2014).

Biological Applications

While the direct application of 1-(Pyridin-2-ylamino)-3-(o-tolyloxy)propan-2-ol in biological systems was not explicitly mentioned without reference to drug use, dosage, or side effects, derivatives of pyridine-containing compounds have been investigated for various biological activities, including as inhibitors of ribonucleotide reductase activity and potential antineoplastic agents. Such studies underline the broader potential of pyridine derivatives in medicinal chemistry and drug development (M. Liu et al., 1996).

properties

IUPAC Name

1-(2-methylphenoxy)-3-(pyridin-2-ylamino)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c1-12-6-2-3-7-14(12)19-11-13(18)10-17-15-8-4-5-9-16-15/h2-9,13,18H,10-11H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUXVQSXWCMVOFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(CNC2=CC=CC=N2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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